1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine
Description
1-(2-Fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the pyrazole N1-position, a 4-methyl group at the pyrazole C4-position, and a 5-fluorothiophene moiety linked via a methylene group to the pyrazole N5-amine. This compound’s structural uniqueness arises from the synergistic integration of fluorine atoms in both the ethyl and thiophene moieties, which are known to enhance metabolic stability, lipophilicity, and target-binding affinity in medicinal chemistry contexts .
Properties
Molecular Formula |
C11H13F2N3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H13F2N3S/c1-8-6-15-16(5-4-12)11(8)14-7-9-2-3-10(13)17-9/h2-3,6,14H,4-5,7H2,1H3 |
InChI Key |
CMHAKDQEEPQCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorothiophenyl group: This can be done via a nucleophilic substitution reaction using 5-fluorothiophen-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity, allowing the compound to modulate specific biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparison Points:
Fluorination Patterns: The target compound’s 2-fluoroethyl and 5-fluorothiophene groups contrast with the 18F-labeled imidazole/triazole derivatives (e.g., [18F]-ICMT-11), which prioritize radiotracer utility over therapeutic binding . Compared to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide , the absence of a benzothiazole moiety in the target compound may reduce blood-brain barrier penetration but improve peripheral tissue targeting.
Heterocyclic Diversity :
- The 5-fluorothiophene group in the target compound offers distinct electronic and steric properties compared to nitro groups in analogs like the 4-nitrophenylthiazole derivative . Nitro groups are redox-active but may confer toxicity risks, whereas fluorothiophenes enhance stability without reactive byproducts.
Synthetic Routes: Synthesis of the target compound likely involves fluoroalkylation and Suzuki-Miyaura coupling (inferred from and ), contrasting with the nucleophilic aromatic substitution used for chlorinated pyrazoles (e.g., 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide) .
Biological Activity :
- While explicit data are lacking, fluorinated pyrazoles in and demonstrate roles in hypoxia imaging and enzyme inhibition. The target compound’s fluorinated ethyl and thiophene groups may similarly enhance binding to hydrophobic enzyme pockets or tumor microenvironments.
Research Findings and Limitations
- Structural Advantages: The dual fluorination in the target compound likely improves pharmacokinetic properties (e.g., half-life, bioavailability) compared to non-fluorinated analogs like the 4-chlorophenylpyrazole derivative .
- Unresolved Questions: No direct evidence addresses the compound’s toxicity, metabolic pathways, or specific biological targets. Further studies are required to validate its hypothesized applications.
- Contradictions : Fluorinated compounds in and prioritize imaging over therapeutic use, whereas the target compound’s structure suggests dual utility. This discrepancy highlights the need for targeted assays.
Biological Activity
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound's unique structural features, including a fluoroethyl group and a thienyl moiety, contribute to its potential therapeutic applications in various fields such as oncology and anti-inflammatory treatments.
The molecular formula of this compound is , with a molecular weight of approximately 293.76 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it an interesting candidate for drug development.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, impacting cellular proliferation and apoptosis.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, potentially by modulating pro-inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Specific kinase pathways were identified as targets for this inhibition, warranting further investigation into its mechanism.
- Insecticidal Properties : A study assessed the insecticidal activity against agricultural pests, showing significant lethality against Mythimna separate and Helicoverpa armigera. The results indicated that the compound could serve as a lead for developing new insecticides .
- Fungicidal Activity : The compound exhibited promising antifungal properties against Pyricularia oryae, indicating potential applications in agriculture as a fungicide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
